2-Ethyl-2-methylheptanoic acid
Overview
Description
2-Ethyl-2-methylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes both ethyl and methyl groups attached to the heptanoic acid backbone.
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-2-methylheptanoic acid are currently unknown. The compound is a derivative of heptanoic acid, which is a fatty acid .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Fatty acids generally interact with their targets by binding to them, which can alter the target’s activity . This can lead to changes in cellular processes, such as metabolism or signal transduction .
Biochemical Pathways
As a fatty acid derivative, it may be involved in lipid metabolism . Fatty acids are key components of cell membranes and are also used for energy storage and signaling . Therefore, changes in fatty acid levels can have broad effects on cellular function .
Pharmacokinetics
Fatty acids are generally well-absorbed and can be distributed throughout the body . They are metabolized in the liver and can be excreted in the urine or feces . These properties can affect the compound’s bioavailability, or the amount of the compound that is able to reach its targets .
Result of Action
Changes in fatty acid levels can affect a variety of cellular processes, including membrane fluidity, signal transduction, and energy storage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds can affect its absorption and distribution . Additionally, changes in pH or temperature can affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-2-methylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. This process typically uses an alkyl halide and a strong base to form the desired product. The reaction conditions often include the use of solvents like ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of precursors or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
2-Ethyl-2-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of polymers, lubricants, and specialty chemicals.
Comparison with Similar Compounds
2-Methylheptanoic acid: Similar in structure but lacks the ethyl group.
2-Ethylhexanoic acid: Contains an ethyl group but has a different carbon chain length.
2-Ethyl-2-methyloctanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness: 2-Ethyl-2-methylheptanoic acid is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-ethyl-2-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCIQOVSDDBEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564200, DTXSID40866147 | |
Record name | 2-Ethyl-2-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_40514 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31080-38-3 | |
Record name | 2-Ethyl-2-methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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